(dimethyl-1H-1,2,3-triazol-4-yl)methanol
Description
Overview of 1,2,3-Triazole Heterocycles in Contemporary Chemical Research
The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a significant structural motif in modern chemical research. This prominence is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. These heterocycles are noted for their chemical stability, being resistant to metabolic degradation, oxidation, and reduction, which makes them valuable in various applications, including medicinal chemistry and materials science.
The unique electronic properties of the 1,2,3-triazole ring, including its ability to form hydrogen bonds and act as a dipole, contribute to its capacity to mimic the geometry and electronic features of other chemical groups. This has led to its use as a bioisostere for amide bonds in peptidomimetics and other biologically active molecules. The versatility of the triazole core allows for the introduction of a wide array of substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.
Significance of Methanol-Substituted Triazoles in Synthetic Chemistry
The incorporation of a methanol (B129727) group (-CH₂OH) onto the 1,2,3-triazole ring introduces a valuable functional handle for further chemical transformations. This hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or it can participate in etherification and esterification reactions. This versatility makes methanol-substituted triazoles important building blocks in the synthesis of more complex molecules.
These compounds serve as key intermediates in the construction of diverse molecular architectures with potential applications in drug discovery and materials science. The ability to further functionalize the triazole scaffold via the methanol substituent allows for the systematic exploration of structure-activity relationships and the development of novel compounds with tailored properties.
Research Landscape and Challenges for (Dimethyl-1H-1,2,3-triazol-4-yl)methanol
While the broader class of 1,2,3-triazoles is extensively studied, the specific compound this compound presents a more nuanced research landscape. The primary challenge lies in the precise regioselective synthesis of this particular isomer. Depending on the position of the two methyl groups and the methanol substituent on the triazole ring, several isomers are possible, including (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol and (2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanol.
The synthesis of these specific isomers often requires careful selection of starting materials and reaction conditions to control the regiochemical outcome of the cycloaddition reaction. For instance, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through multi-component reactions or by the functionalization of pre-formed triazole rings. However, achieving high yields and selectivity for a single isomer remains a significant synthetic challenge.
The existing research on this compound and its isomers is still emerging. While commercial suppliers list some of these isomers, detailed studies on their reactivity, properties, and potential applications are limited. Future research will likely focus on developing more efficient and selective synthetic routes to access these specific isomers and on exploring their utility as building blocks in the synthesis of novel functional molecules.
Interactive Data Tables
Below are interactive tables summarizing key data for isomers of this compound, based on available information.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (2,5-dimethyl-2H- molaid.comresearchgate.netresearchgate.nettriazol-4-yl)methanol | 947505-27-3 | C₅H₉N₃O | 127.146 molaid.com |
| (1-methyl-1H-1,2,3-triazol-4-yl)methanol | Not Available | C₄H₇N₃O | 113.12 |
| (3,5-dimethyltriazol-4-yl)methanol | Not Available | C₅H₉N₃O | 127.146 |
Structure
3D Structure
Properties
IUPAC Name |
(1,5-dimethyltriazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-5(3-9)6-7-8(4)2/h9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJRXLWJXKDQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942060-18-6 | |
| Record name | (dimethyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dimethyl 1h 1,2,3 Triazol 4 Yl Methanol and Its Analogs
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to (Dimethyl-1H-1,2,3-triazol-4-yl)methanol Scaffolds
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its reliability, high yield, and exceptional regioselectivity. bohrium.comnih.gov This reaction facilitates the covalent linkage between a terminal alkyne and an organic azide (B81097), forming a stable 1,4-disubstituted 1,2,3-triazole ring. umich.edu To directly synthesize the (1H-1,2,3-triazol-4-yl)methanol scaffold, propargyl alcohol (prop-2-yn-1-ol) is employed as the alkyne component. jenabioscience.comnih.gov The reaction joins the propargyl alcohol with a chosen organic azide (R-N₃) to yield the desired (1-substituted-1H-1,2,3-triazol-4-yl)methanol.
The general reaction is as follows: R-N₃ + HC≡CCH₂OH --(Cu(I))--> (1-R-1H-1,2,3-triazol-4-yl)methanol
This method's modularity allows for the synthesis of a vast library of analogs by simply varying the substituent 'R' on the organic azide.
A defining feature of the CuAAC reaction is its remarkable regioselectivity, producing almost exclusively the 1,4-disubstituted regioisomer. nih.govresearchgate.net This contrasts with the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of both 1,4- and 1,5-isomers and requires elevated temperatures. umich.edu The high regioselectivity of CuAAC is attributed to a mechanism involving the formation of a copper(I) acetylide intermediate. researchgate.net This intermediate coordinates with the azide, directing the cycloaddition pathway to selectively form the 1,4-disubstituted product under mild conditions. chemmethod.com This level of control is fundamental to its widespread use in fields where precise molecular architecture is critical. rsc.org
The efficiency of the CuAAC reaction can be fine-tuned through the optimization of several parameters.
Catalyst Source : The active catalyst is the Cu(I) ion. While Cu(I) salts like copper(I) iodide (CuI) or bromide (CuBr) can be used directly, it is more common to generate Cu(I) in situ from a more stable Cu(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent. nih.govresearchgate.net Sodium ascorbate (B8700270) is the most frequently used reductant for this purpose. rsc.orgscielo.br
Ligands : The addition of accelerating ligands can significantly enhance reaction rates and protect the copper catalyst from oxidation. jenabioscience.com Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are prominent examples of ligands that stabilize the Cu(I) oxidation state and increase reaction efficiency, especially in biological or aqueous systems. nih.govmdpi.com
Solvents and Energy : CuAAC reactions are versatile and can be performed in a wide range of solvents, including organic solvents like DMF, THF, and alcohols, as well as in aqueous media, which aligns with green chemistry principles. researchgate.netresearchgate.net Microwave irradiation has been shown to drastically reduce reaction times compared to conventional heating. nih.gov
| Catalyst System | Ligand | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| CuSO₄ / Sodium Ascorbate | None | Water/t-BuOH | Common, inexpensive, works well for many substrates. | scielo.br |
| CuSO₄ / Sodium Ascorbate | THPTA | Aqueous Buffer | Accelerated rate, protects biomolecules from oxidation. | jenabioscience.comnih.gov |
| CuI | None | DMF | Direct use of Cu(I) source. | researchgate.net |
| Copper Nanoparticles (CuNPs) | None | Glycerol | Heterogeneous, recyclable, environmentally benign. | nih.gov |
| [CuI(PPh₃)]₄ / L₁ | Phosphine/Thione Ligands (L₁) | Aqueous Media | High conversion under ultrasonic conditions, low catalyst loading. | researchgate.net |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Other Metal-Mediated Syntheses of Regioisomers
While CuAAC is the standard for 1,4-disubstituted triazoles, the synthesis of the alternative 1,5-disubstituted regioisomer is achieved with high selectivity using ruthenium catalysts. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) complements CuAAC by providing reliable access to 1,5-disubstituted and, with internal alkynes, fully substituted 1,2,3-triazoles.
The mechanism of RuAAC is distinct from CuAAC. It is proposed to proceed through a six-membered ruthenacycle intermediate formed by oxidative coupling, which leads to the formation of the 1,5-isomer. nih.gov Commonly used catalysts include pentamethylcyclopentadienyl ruthenium(II) complexes like CpRuCl(PPh₃)₂ and [CpRuCl]₄. nih.govrdd.edu.iq Unlike CuAAC, RuAAC can effectively utilize internal alkynes, significantly broadening its synthetic scope. mdpi.com
Other metals have also been explored for mediating azide-alkyne cycloadditions. For instance, nickel catalysts (Raney Ni) have been shown to catalyze the reaction, although in some cases they produce a mixture of 1,4- and 1,5-regioisomers. rsc.org Silver-based nanoheterostructured catalysts have been developed for the one-pot synthesis of 1,4-disubstituted triazoles, presenting a copper-free alternative. ed.ac.uk
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
|---|---|---|
| Regioisomer | 1,4-Disubstituted | 1,5-Disubstituted |
| Typical Catalyst | Cu(I) source (e.g., CuSO₄/Ascorbate) | Ru(II) source (e.g., Cp*RuCl(PPh₃)₂) |
| Alkyne Scope | Terminal alkynes | Terminal and internal alkynes |
| Proposed Mechanism | Stepwise via copper-acetylide intermediate | Concerted via ruthenacycle intermediate |
| Reference | bohrium.comumich.edu | mdpi.comnih.gov |
Metal-Free and Organocatalytic Approaches for Triazole Ring Formation
Growing interest in green and sustainable chemistry has spurred the development of metal-free and organocatalytic methods for triazole synthesis, avoiding the use of potentially toxic and expensive heavy metals. These approaches often rely on the activation of one of the reacting partners by a small organic molecule.
Several organocatalytic strategies have emerged:
Enamine/Enolate Catalysis : Ketones can react with organocatalysts like pyrrolidine (B122466) to form enamine or enolate intermediates. These activated species can then react with organic azides to form the triazole ring.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This prominent metal-free method uses strained cyclooctynes, which react readily with azides without the need for a catalyst. However, this is less relevant for the direct synthesis of simple this compound scaffolds.
Base-Promoted Reactions : Certain substrates can be induced to form triazoles under basic conditions. For example, α,α-difluoro-N-tosylhydrazones react with amines in the presence of a base like LiOt-Bu to yield polysubstituted 1,2,3-triazoles. jenabioscience.com
These metal-free routes offer significant advantages in terms of environmental impact and biocompatibility, expanding the toolkit for chemists, particularly in the synthesis of molecules for biological applications.
Multicomponent Reaction Strategies for Direct Synthesis of this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer high efficiency and atom economy. Several MCRs have been designed for the synthesis of triazole derivatives. A common strategy involves the in situ generation of the organic azide, which is then immediately trapped by an alkyne in a CuAAC reaction. This approach avoids the isolation of potentially unstable or explosive azide intermediates.
For example, a one-pot, three-component reaction can be performed starting from an alkyl or benzyl (B1604629) halide, sodium azide, and a terminal alkyne like propargyl alcohol in the presence of a copper catalyst. Another sophisticated one-pot protocol involves the sequential esterification of propargyl alcohols with chloroacetyl chloride, substitution with sodium azide, and a final intramolecular 1,3-dipolar cycloaddition to furnish novel 1,2,3-triazole-fused oxazinones in excellent yields. bohrium.comresearchgate.net
Post-Cycloaddition Functionalization for Generating the Methanol (B129727) Moiety
An alternative strategy to using propargyl alcohol directly is to form the triazole ring with a different functional group at the C4 position, which can then be chemically converted into the required methanol group. This post-cycloaddition functionalization approach adds versatility to the synthetic design.
A prime example is the synthesis of a 1-substituted-1,2,3-triazole-4-carboxylic acid. This can be achieved by performing a CuAAC reaction between an organic azide and propiolic acid. umich.edu The resulting carboxylic acid can then be reduced to the primary alcohol, (1-substituted-1H-1,2,3-triazol-4-yl)methanol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.com Similarly, a triazole-4-carboxylic ester, formed from an alkyne like ethyl propiolate, can undergo the same reduction. nih.gov This two-step approach allows for the introduction of the methanol functionality at a later stage, which can be advantageous if the free hydroxyl group is incompatible with earlier reaction conditions.
Green Chemistry Approaches and Sustainable Synthesis Protocols
The evolution of synthetic organic chemistry is increasingly driven by the principles of green chemistry, which prioritize the development of environmentally benign and sustainable methodologies. In the synthesis of this compound and its analogs, these principles are manifested through the adoption of alternative energy sources, eco-friendly solvents, and efficient catalytic systems. These approaches aim to reduce waste, minimize energy consumption, and utilize safer chemicals, moving away from traditional methods that often involve hazardous materials and lengthy procedures. nih.govunimi.it
A cornerstone of modern triazole synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." nih.govmdpi.com Green innovations in this area focus on enhancing the efficiency and environmental profile of this already powerful reaction. Sustainable protocols often involve one-pot, multi-component reactions that streamline synthesis by reducing the need for intermediate purification steps, thereby saving time and reducing solvent waste. researchgate.netnih.govbeilstein-journals.org
Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation
Alternative energy sources like microwave (MW) irradiation and ultrasound have emerged as powerful tools for accelerating the synthesis of 1,2,3-triazole derivatives. nih.govnih.gov These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and cleaner reaction profiles. scielo.org.zaresearchgate.net
Similarly, ultrasound-assisted synthesis promotes chemical reactions through acoustic cavitation, leading to higher efficiency. nih.govacs.orgasianpubs.orgresearchgate.net This method has been successfully applied to the synthesis of 1,4-disubstituted 1,2,3-triazoles using eco-friendly catalysts, highlighting benefits such as high catalytic efficiency, short reaction times, and cost-effectiveness. nih.gov
| Derivative Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | Conventional Heating | 290 min | 78% | nih.gov |
| Microwave Irradiation | 10-25 min | 97% | ||
| N-substituted-1,2,3-triazolylmethyl indole (B1671886) derivatives | Conventional Heating | - | 64-94% | nih.gov |
| Microwave Irradiation | - | 72-96% | ||
| Triazole coupled acetamide (B32628) derivatives | Conventional Heating | 10-36 h | Moderate | nih.gov |
| Ultrasound Irradiation | 39-80 min | 65-80% |
Use of Green Solvents
The choice of solvent is a critical factor in green synthesis. Traditional reliance on volatile and often toxic organic solvents is being replaced by the use of greener alternatives like water, glycerol, and biodegradable solvents. consensus.apprsc.org Water is a particularly attractive solvent due to its non-toxicity, availability, and safety. researchgate.net Successful copper-catalyzed cycloadditions have been performed in water, sometimes with the aid of a co-solvent or surfactant, to yield 1,2,3-triazoles. researchgate.netsciencedaily.com
Glycerol, a byproduct of biodiesel production, has been identified as an effective and sustainable solvent for the one-pot synthesis of 1,2,3-triazoles. consensus.appnih.govnih.gov Its low toxicity and biodegradability make it an excellent green alternative. Another promising green solvent is Cyrene™, which is derived from biomass. unimi.itresearchgate.netnih.govnih.govresearchgate.net It has been successfully used as a reaction medium for CuAAC reactions, allowing for simple product isolation by precipitation in water, which minimizes waste and avoids the need for chromatographic purification. unimi.itnih.govresearchgate.net
| Green Solvent | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Water | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Non-toxic, available, safe; catalyst and solvent can be recycled. | consensus.appresearchgate.net |
| Glycerol | One-pot, three-component synthesis | Biodegradable, low toxicity, sustainable source. | consensus.appnih.govnih.gov |
| Cyrene™ | One-pot CuAAC | Biodegradable, non-toxic, allows simple product isolation via precipitation, avoiding chromatography. | unimi.itnih.govnih.gov |
| Ionic Liquids | General 1,2,3-triazole synthesis | Low vapor pressure, non-flammable, thermally stable, potential for recyclability. | rsc.org |
Sustainable Catalysis
Green catalytic approaches for triazole synthesis focus on developing highly efficient, selective, and recyclable catalysts. While copper remains the catalyst of choice for the CuAAC reaction, innovations include the use of heterogeneous catalysts, nanocatalysts, and bio-based polymer-supported catalysts. consensus.app For example, an eco-friendly catalyst composed of natural biopolymers like chitosan (B1678972) has been used to support copper species. nih.gov This bio-based catalyst facilitates the click reaction under ultrasonic conditions in water, is easily separated from the reaction mixture, and can be recycled multiple times without a significant loss of activity. unimi.itnih.gov Such systems not only align with green principles by using renewable resources but also enhance the economic viability of the synthesis. unimi.it Furthermore, photocatalytic systems using recyclable organic polymers are being developed to drive the regioselective azide-alkyne cycloaddition under visible light, offering a highly sustainable and environmentally friendly route to 1,2,3-triazoles. rsc.org
Derivatization and Chemical Transformations of the Dimethyl 1h 1,2,3 Triazol 4 Yl Methanol Scaffold
Functional Group Interconversions of the Hydroxyl Group
The primary alcohol of the hydroxymethyl group is a key site for chemical modification, enabling its conversion into a variety of other functional groups.
The oxidation of the primary alcohol in (dimethyl-1H-1,2,3-triazol-4-yl)methanol to the corresponding aldehyde or carboxylic acid is a fundamental transformation. While direct oxidation studies on this specific compound are not extensively detailed, the conversion of similar heteroaryl methanols is well-established. For instance, the treatment of aryl and heteroaryl thiazol-2-ylmethanols with reagents like sulfuric acid in the presence of oxygen can yield the corresponding ketone or carboxylic acid, suggesting that similar oxidative pathways are feasible for triazolyl methanols. researchgate.net
The resulting aldehydes and ketones are valuable intermediates. For example, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one, a ketone derivative, serves as a precursor for synthesizing chalcones through Claisen-Schmidt condensation reactions. mdpi.comnih.gov These chalcones can then be converted into other complex heterocyclic systems, such as pyrazolin-N-thioamides. nih.gov The synthesis of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester has been achieved by reacting the corresponding triazole with carbon dioxide, followed by esterification, highlighting a pathway to carboxylic acid derivatives. google.com
Table 1: Examples of Oxidized Triazole Derivatives and Their Precursors This table is generated based on analogous reactions and related structures, as direct oxidation data for the subject compound is limited.
| Starting Material Analogue | Oxidizing Agent/Method | Product |
|---|---|---|
| Aryl(thiazol-2-yl)methanol | H₂SO₄, O₂ | Aryl(thiazol-2-yl)ketone |
| 1-Methyl-1,2,4-triazole | 1. Lithium reagent, 2. CO₂ | 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid |
Ester and ether derivatives of this compound are readily synthesized through standard functional group transformations.
Esterification: The hydroxyl group can be converted to an ester by reacting with acyl chlorides or carboxylic acids. For example, the reaction of pyrazolin-N-thioamides with ethyl 2-chloro-3-oxobutanoate results in the formation of an ethyl carboxylate derivative, demonstrating a successful esterification involving a complex triazole-containing molecule. nih.gov
Etherification: The formation of ethers from the methanol (B129727) moiety is a common strategy to modify the scaffold's properties. mdpi.com An efficient method for the chemoselective etherification of benzylic alcohols, which are structurally similar to triazolyl methanols, uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. organic-chemistry.org This method selectively targets the benzylic-type hydroxyl group while leaving other types of hydroxyls intact. organic-chemistry.org The synthesis of 1-alkoxymethyl and 1-aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide has been successfully demonstrated, showcasing the introduction of an ether linkage at the triazole nitrogen, a related transformation. mdpi.com
Table 2: Examples of Esterification and Etherification Reactions
| Reactant | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Benzyl (B1604629) Alcohols | TCT, DMSO, Methanol/Ethanol | Benzyl methyl/ethyl ether | organic-chemistry.org |
| Thioamide with triazole moiety | Ethyl 2-chloro-3-oxobutanoate, Et₃N | Ethyl carboxylate derivative | nih.gov |
The hydroxyl group of the methanol moiety can be replaced by a halogen, typically chlorine or bromine, through nucleophilic substitution. This transformation converts the alcohol into a more reactive electrophile, facilitating further derivatization.
A standard method for this conversion is the reaction with thionyl chloride (SOCl₂). For instance, benzyl 2-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)ethanoate can be effectively converted into benzyl 2-(4-chloromethyl-1H-1,2,3-triazol-1-yl)ethanoate by treatment with SOCl₂ in chloroform. ed.ac.uk The resulting chloromethyl-triazole is a versatile intermediate for introducing the triazole scaffold into other molecules via nucleophilic attack. This halogenated derivative is stable and can be isolated in high yield. ed.ac.uk While direct nucleophilic substitution on the triazole ring itself is challenging, the activated methanol carbon provides a reliable site for such reactions. researchgate.net
Modifications and Substitutions on the 1,2,3-Triazole Ring
The 1,2,3-triazole ring itself offers opportunities for derivatization through N-substitution or direct C-H functionalization, allowing for the synthesis of a wide array of substituted triazoles. rsc.org
The N-alkylation or N-arylation of the 1,2,3-triazole ring is a powerful method for generating diverse derivatives, but it presents a regioselectivity challenge due to the presence of multiple nitrogen atoms.
N-Arylation: Palladium- and copper-based catalytic systems are commonly employed to control the outcome of N-arylation. A highly N2-selective arylation of 4-substituted and 4,5-unsubstituted 1,2,3-triazoles has been achieved using a specific palladium catalyst system with a wide range of aryl bromides, chlorides, and triflates. nih.gov This method provides excellent N2-selectivity (95–99%). nih.gov Copper-catalyzed N-arylation, often using CuI with diamine ligands, represents a more traditional approach and is also effective for a variety of nitrogen heterocycles, including triazoles. acs.org However, copper-catalyzed reactions of 1,2,3-triazole can sometimes lead to mixtures of N1 and N2 isomers. acs.org
N-Alkylation: The alkylation of 1,2,4-triazoles with various bases and alkyl halides often yields a mixture of 1- and 4-alkylated isomers. researchgate.net The choice of base and solvent can significantly influence the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N-1 alkylation of the related indazole scaffold. beilstein-journals.org Microwave-assisted synthesis using potassium carbonate as a base in an ionic liquid has been developed as a high-yield protocol for the regioselective synthesis of 1-substituted-1,2,4-triazoles. researchgate.net
Direct C-H functionalization of the triazole ring is a modern and atom-economical strategy for creating carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. The triazole ring itself can act as a directing group to guide the reaction to a specific C-H bond. researchgate.netrsc.org
C-5 Arylation: A highly efficient method for the direct palladium-catalyzed C-5 arylation of 1,4-disubstituted 1,2,3-triazoles has been developed. nih.gov This reaction proceeds smoothly with both electron-rich and electron-deficient aryl bromides, providing access to fully substituted 1,4,5-triazoles in good to excellent yields. nih.gov This methodology has also been successfully applied to the C-5 arylation of N-monosubstituted triazoles. nih.gov
Other Functionalizations: The triazole-assisted C-H functionalization strategy extends beyond arylation. Palladium and copper catalysts have been used for a range of transformations:
Acetoxylation: A facile method for the regioselective acetoxylation of 1,4-disubstituted 1,2,3-triazoles uses acetic acid as the acetoxyl source and K₂S₂O₈ as the oxidant. researchgate.net
Nitration: Palladium-catalyzed regioselective nitration of 1,4-disubstituted 1,2,3-triazoles can be achieved using NaNO₂ as the nitration source. researchgate.net
Acylation: Diarylketone scaffolds can be introduced via Pd-catalyzed acylation using aromatic aldehydes as the acyl source and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net
Table 3: Examples of C-H Functionalization of the 1,2,3-Triazole Ring
| Triazole Substrate | Catalyst/Reagents | Functionalization Type | Product | Reference |
|---|---|---|---|---|
| 1,4-Disubstituted 1,2,3-triazole | Pd(OAc)₂, K₂S₂O₈, Acetic Acid | Acetoxylation | 5-Acetoxy-1,4-disubstituted-1,2,3-triazole | researchgate.net |
| 1,4-Disubstituted 1,2,3-triazole | Pd(OAc)₂, NaNO₂ | Nitration | 5-Nitro-1,4-disubstituted-1,2,3-triazole | researchgate.net |
| 1,4-Disubstituted 1,2,3-triazole | Pd Catalyst, Aryl Bromide | Arylation | 1,4,5-Trisubstituted 1,2,3-triazole | nih.gov |
Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Unit
The (1H-1,2,3-triazol-4-yl)methanol core is a versatile building block for creating complex conjugates and hybrid molecules. Its utility stems from the stable, aromatic triazole ring, often synthesized via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the reactive hydroxyl group of the methanol moiety, which allows for further derivatization. researchgate.net This dual functionality enables the linkage of the triazole scaffold to a wide array of other chemical entities, including pharmacophores, biomolecules, and functional materials.
The synthesis of these conjugates typically involves a multi-step process. First, a propargyl alcohol derivative is reacted with an organic azide (B81097) through CuAAC to generate the desired (1-substituted-1H-1,2,3-triazol-4-yl)methanol. This intermediate can then be linked to another molecule of interest. For instance, the hydroxyl group can be converted into an ether or ester, or replaced to introduce other functionalities.
A common strategy involves the etherification of the triazolyl-methanol. For example, in the synthesis of novel antitumor candidates, a secondary alcohol on a triazole scaffold was reacted with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to form a propargyl ether. nih.gov This etherified product, now possessing a terminal alkyne, is primed for a subsequent click reaction with a different azide, thereby creating a complex hybrid molecule. nih.gov
Another approach is the formation of ester linkages. Researchers have synthesized a library of 1,2,3-triazole hybrids containing isatin (B1672199) and phenolic moieties by first preparing an azide and an alkyne synthon. mdpi.com The subsequent click reaction yielded a (triazol-4-yl)methanol intermediate, which was then esterified with various phenolic acids to produce the final hybrid compounds. mdpi.com This methodology highlights how the methanol group serves as a convenient handle for attaching diverse molecular fragments.
The following table summarizes representative examples of synthetic strategies used to create conjugates from triazole-methanol scaffolds, illustrating the types of reactions the this compound unit could undergo.
| Starting Triazole Scaffold | Reagent(s) | Reaction Type | Conjugate/Hybrid Product | Ref |
| 1-(1-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-methyl-1H-1,2,4-triazol-1-yl)ethan-1-ol | Propargyl bromide, K₂CO₃, DMF | O-propargylation (Etherification) | 3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-methyl-1-(1-(prop-2-yn-1-yloxy)ethyl)-1H-1,2,4-triazole | nih.gov |
| (1-(2-(Isatin-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol | 4-Hydroxybenzoic acid | Esterification | (1-(2-(Isatin-1-yl)ethyl)-1,2,3-triazol-4-yl)methyl 4-hydroxybenzoate | mdpi.com |
| 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | Benzyltriphenylphosphonium chloride, NaH | Wittig Reaction | (E)-1-Benzyl-4-((4-styrylphenoxy)methyl)-1H-1,2,3-triazole | nih.gov |
| O-propargylquinine | Azidomethyl-1,2-azoles, CuSO₄, Sodium ascorbate (B8700270) | CuAAC | 1,2-Azolyl-1,2,3-triazole quinine (B1679958) derivatives | mdpi.com |
These examples underscore the synthetic flexibility of the triazole-methanol motif. The combination of click chemistry for forming the core ring and standard organic reactions for derivatizing the hydroxyl group allows for the modular construction of a vast range of complex molecules.
Formation of Polymeric and Supramolecular Structures Utilizing the this compound Motif
The structural features of the 1,2,3-triazole ring—its planarity, large dipole moment, and ability to act as a hydrogen bond acceptor—make it an excellent component for the construction of ordered macromolecules like polymers and supramolecular assemblies. mdpi.com The this compound motif, with its additional hydroxyl group capable of acting as a hydrogen bond donor and a site for further covalent linkage, is a promising candidate for creating such advanced materials.
Polymeric Structures:
Polymers incorporating the 1,2,3-triazole unit in their backbone are often synthesized via polyaddition reactions using monomers that contain both an azide and an alkyne group, or by reacting diazide monomers with dialkyne monomers. mdpi.com A monomer like this compound could be envisioned as a building block after modification. For instance, the hydroxyl group could be functionalized to introduce a polymerizable group (like an acrylate) or another reactive handle (like an azide or alkyne).
One study demonstrated the synthesis of dense 1,2,3-triazole polymers by polymerizing a monomer, t-butyl 4-azido-5-hexynoate, via both CuAAC and Huisgen cycloaddition. mdpi.com The resulting polymers contained a high density of triazole rings, influencing their properties. While this study did not use a pre-formed triazole-methanol monomer, it illustrates the principle of using functionalized building blocks for triazole polymer synthesis. A modified this compound could similarly be incorporated into polymer chains, with the dimethyl substitution potentially influencing the polymer's solubility and thermal properties. For instance, chitosan (B1678972) and polyvinyl alcohol (PVA) have been used to create polymer films for the delivery of novel 1,2,3-triazole derivatives, demonstrating the integration of these heterocycles into polymeric systems for functional applications. ekb.eg
Supramolecular Structures:
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to assemble molecules into well-defined, higher-order structures. The 1,2,3-triazole ring and the hydroxyl group of the methanol moiety are both capable of participating in these interactions.
Research on a related compound, [1-(2,5-dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol, provides direct insight into the supramolecular potential. researchgate.net In its crystal structure, the molecules form layers in the crystal lattice through a network of hydrogen bonds. Specifically, the hydroxyl group's oxygen acts as a hydrogen bond acceptor from an amine group (N—H⋯O), while its hydrogen atom donates to a triazole ring nitrogen (O—H⋯N). researchgate.net These layers are further connected by π–π stacking interactions between the benzene (B151609) rings. researchgate.net This demonstrates how the combination of a hydroxyl group and a triazole ring can direct the formation of complex, layered supramolecular architectures.
Similarly, studies on various 1,2,4-triazole (B32235) derivatives show their ability to form extensive hydrogen-bonded networks, leading to dimers, chains (catemers), or 2D sheets, depending on the substituents. nih.govnih.gov The specific substitution pattern on the triazole ring plays a crucial role in dictating the final supramolecular assembly. Therefore, the dimethyl substitution on the this compound motif would be expected to influence steric hindrance and electronic properties, thereby guiding its self-assembly into unique supramolecular structures.
The table below details the types of non-covalent interactions and resulting structures observed in triazole-containing compounds, which are analogous to what could be expected from the this compound motif.
| Compound/System | Key Functional Groups | Dominant Interactions | Resulting Structure | Ref |
| [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol | Hydroxyl, Amine, Triazole, Benzene Ring | O—H⋯N, N—H⋯O Hydrogen Bonds, π–π Stacking | Supramolecular Layers | researchgate.net |
| 3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole | Pyrazole N-H, Nitro Group | N—H⋯N Hydrogen Bonds | Supramolecular Polymers (Catemers) | nih.gov |
| 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylate with Ag(I) | Triazole, Carboxylate | Coordination Bonds, O-H⋯O Hydrogen Bonds | 3D Metal-Organic Framework with Helical Water Chains | researchgate.net |
| Poly-1-vinyl-1,2,4-triazole | Triazole Rings | Coordination with acids, Hydrogen Bonding | Proton-Conducting Polymeric Membranes | nih.gov |
Advanced Structural Elucidation and Spectroscopic Investigations of Dimethyl 1h 1,2,3 Triazol 4 Yl Methanol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (dimethyl-1H-1,2,3-triazol-4-yl)methanol derivatives. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
In ¹H NMR spectra of 1,4-disubstituted 1,2,3-triazole derivatives, the proton on the triazole ring (H-5) typically appears as a singlet in the range of δ 8.00–8.75 ppm. mdpi.com For instance, the ¹H NMR spectrum of 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid shows a singlet at δ 8.04 ppm corresponding to the triazole proton. rsc.org The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) and the benzylic protons (Ph-CH₂) are also readily identifiable. rsc.org
¹³C NMR spectroscopy is particularly powerful for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers. The chemical shift of the C-5 carbon in 1,4-disubstituted triazoles is consistently found around δ 120-127 ppm, while the C-4 carbon in the 1,5-isomer resonates further downfield at approximately δ 133 ppm. mdpi.comresearchgate.net This clear distinction provides a reliable method for regiochemical assignment. researchgate.net For example, in 2-nitro-1,3-bis(4,4′-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane, the C5 and C4 signals appear in the ranges of 122.46–127.49 ppm and 139.27–148.64 ppm, respectively, confirming the 1,4-disubstituted pattern. mdpi.com
Dynamic NMR studies can be employed to investigate processes such as tautomerism, where a proton exchanges between different nitrogen atoms of the triazole ring. acs.org In solution, many 1,2,3-triazoles exist in a dynamic equilibrium between their 1H- and 2H-tautomeric forms. acs.orgnih.gov Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used in conjunction with experimental NMR data to predict and confirm the most stable tautomers and conformers in solution. nih.gov Two-dimensional NMR techniques like HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the complex spectra of these derivatives and establishing through-bond connectivities, including correlations between protons and nitrogen atoms in the triazole ring. ncl.res.inipb.pt
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Compound | Triazole H-5 | -CH₂OH | Ph-CH₂ | Other Signals | Solvent |
|---|---|---|---|---|---|
| 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid rsc.org | 8.04 (s) | 4.52 (d) | 5.67 (s) | 13.01 (s, COOH), 7.94 (d, Ph), 7.40 (d, Ph), 5.19 (t, OH) | DMSO |
| 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile rsc.org | 8.08 (s) | 4.52 (d) | 5.70 (s) | 7.86 (d, Ph), 7.45 (d, Ph), 5.18 (t, OH) | DMSO |
| (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol rsc.org | - | - | - | - | - |
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for 1,4-Disubstituted 1,2,3-Triazole Derivatives
| Compound | Triazole C-4 (quaternary) | Triazole C-5 | -CH₂OH | Ph-CH₂ | Solvent |
|---|---|---|---|---|---|
| 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid rsc.org | 141.5 | 128.6 | 55.5 | 52.7 | DMSO |
| 2-Nitro-1,3-bis(4,4′-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane mdpi.com | 139.27–148.64 | 122.46–127.49 | - | - | - |
| General Range for 1,4-isomers researchgate.net | - | ~120 | - | - | - |
Advanced Mass Spectrometry Techniques (HRMS, Fragmentation Analysis) for Structural Confirmation
Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are indispensable for the structural confirmation of this compound derivatives. HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments, thus confirming the molecular formula with a high degree of confidence. nih.gov
Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds, often detecting the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. rsc.orgmdpi.com For example, the HRMS of 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile showed an [M+Na]⁺ ion at m/z 237.0746, which is in excellent agreement with the calculated value of 237.0747 for C₁₁H₁₀N₄O + Na. rsc.org
Tandem mass spectrometry (MS/MS or MSⁿ) is employed for fragmentation analysis, providing valuable insights into the molecular structure. mdpi.comnih.gov Under collision-induced dissociation (CID), 1,2,3-triazole derivatives exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂), which is a hallmark of the triazole ring. mdpi.comnih.gov Further fragmentation can help to elucidate the nature and position of substituents. For instance, in some cases, gas-phase rearrangements of 1,2,3-triazoles into 1,2,3-thiadiazoles have been observed under ESI-MS/MS conditions. mdpi.com Infrared multiple photon dissociation (IRMPD) spectroscopy can be coupled with mass spectrometry to establish the structures of key fragment ions. nih.gov
The fragmentation patterns can also be used to differentiate between isomers. While ESI-MS alone may not distinguish between 1,4- and 1,5-disubstituted triazoles, their fragmentation behavior can sometimes provide clues to their substitution pattern. The analysis of these fragmentation pathways, often supported by computational studies, is a powerful tool for detailed structural characterization. mdpi.com
Table 3: High-Resolution Mass Spectrometry Data for Selected 1,2,3-Triazole Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Technique |
|---|---|---|---|---|
| 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile rsc.org | [M+Na]⁺ | 237.0747 | 237.0746 | ESI-HRMS |
| 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid rsc.org | [M+Na]⁺ | 235.0590 | 235.0585 | ESI-HRMS |
| 1H-1,2,3-Triazole derivative 7a nih.gov | [M]⁺ | - | 388.0661 | HRMS |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing intermolecular interactions in this compound derivatives. These methods are complementary and provide a detailed fingerprint of the molecule's vibrational modes. researchgate.netresearchgate.net
FT-IR Spectroscopy is particularly sensitive to polar functional groups. Key characteristic absorption bands for these triazole derivatives include:
O-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ is indicative of the hydroxyl group of the methanol (B129727) moiety, often involved in hydrogen bonding. rsc.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ range, while aliphatic C-H stretches are found slightly lower, around 2850–3000 cm⁻¹. researchgate.net
C=C and C=N Stretching: Vibrations associated with the triazole and any aromatic rings are observed in the 1400–1600 cm⁻¹ region. researchgate.net
C-O Stretching: The C-O stretch of the primary alcohol is typically found in the 1000–1100 cm⁻¹ range. rsc.org
Raman Spectroscopy is highly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the triazole ring itself. researchgate.netrsc.org The Raman spectra of 1,2,3-triazoles have been studied in detail, with assignments often supported by density functional theory (DFT) calculations. researchgate.netresearchgate.net These calculations help to assign the fundamental vibrational frequencies and understand the nature of the vibrational modes. aip.org For example, a peak around 1522-1531 cm⁻¹ in the Raman spectrum can be assigned to a triazole ring deformation. researchgate.net
Both FT-IR and Raman spectroscopy are sensitive to intermolecular interactions, such as hydrogen bonding. The position and shape of the O-H stretching band in FT-IR spectra can provide information about the strength and nature of hydrogen bonds in the solid state or in solution. rsc.org Similarly, shifts in the vibrational frequencies of the triazole ring in Raman spectra can indicate its involvement in coordination to metal ions or other intermolecular interactions. researchgate.net The combination of experimental spectra and theoretical calculations allows for a detailed understanding of the molecular structure and its environment. researchgate.netnih.gov
Table 4: Characteristic FT-IR Absorption Bands (cm⁻¹) for a Representative 1,2,3-Triazole Derivative
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| O-H Stretch | 3103 | Weak | rsc.org |
| C-H (aromatic) | 3000-3100 | Weak | researchgate.net |
| C≡N Stretch (for nitrile derivative) | 2232 | Weak | rsc.org |
| C=O Stretch (for acid derivative) | 1697 | Strong | rsc.org |
| C=C/C=N (ring stretch) | 1534 | Medium | rsc.org |
| C-O Stretch | 1047 | Weak | rsc.org |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound derivatives in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. nih.govnih.gov
For 1,2,3-triazole derivatives, X-ray crystallography has been used to:
Confirm Isomeric Structures: It unambiguously distinguishes between 1,4- and 1,5-disubstituted isomers.
Elucidate Molecular Conformation: The analysis reveals the orientation of the substituents relative to the triazole ring. For example, in some triazole derivatives with phenyl rings, the dihedral angle between the triazole and phenyl planes has been determined. nih.govresearchgate.net
Characterize Bond Geometries: The bond lengths within the triazole ring can provide insights into its electronic structure. In N-1 substituted 1,2,3-triazoles, the N(1)–N(2) bond is typically longer than the N(2)–N(3) bond, indicating more single- and double-bond character, respectively. nih.gov
Furthermore, X-ray diffraction analysis reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This is governed by intermolecular forces such as:
Hydrogen Bonding: The hydroxyl group of the methanol moiety is a potent hydrogen bond donor, and the nitrogen atoms of the triazole ring are hydrogen bond acceptors. These interactions, such as O-H···N, are frequently observed and play a crucial role in stabilizing the crystal structure. researchgate.netnih.gov
The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for understanding the structure-property relationships of these compounds. mdpi.commdpi.com
Table 5: Selected Crystallographic Data for 1,2,3-Triazole Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole | Triclinic | P1 | N-H···N hydrogen bonds | researchgate.net |
| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole | Triclinic | P1 | N-H···N hydrogen bonds | researchgate.net |
| Phenolic acid triazole derivative 1a | Monoclinic | P2₁/n | - | nih.gov |
| Phenolic acid triazole derivative 2a | Monoclinic | P2₁ | - | nih.gov |
| Phenolic acid triazole derivative 3a | Monoclinic | P2₁ | O-H···N | nih.gov |
| 2-Nitro-1,3-bis(4,4′-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane (1) | - | - | - | mdpi.com |
| (1H-Imidazol-4-yl)methanol | Monoclinic | P2₁/c | O-H···N, N-H···O | nih.gov |
Circular Dichroism and Optical Rotatory Dispersion for Chiral Derivatives
When this compound is substituted with chiral groups, or when a chiral center is introduced into the molecule, the resulting derivatives will be optically active. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study these chiral molecules. yale.eduwikipedia.org
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu A CD spectrum provides information about the stereochemistry of the molecule, particularly the absolute configuration of chiral centers and the conformation of the molecule in solution. CD spectroscopy is a powerful tool for identifying different enantiomers, as they will produce mirror-image CD spectra. nih.govresearchgate.net
Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.orgresearchgate.net The shape of the ORD curve is characteristic of the molecule's stereochemistry. While modern structural analysis often favors CD spectroscopy, ORD remains a valuable technique for determining the absolute configuration of chiral compounds.
For chiral derivatives of this compound, these techniques would be essential for:
Assigning Absolute Configuration: By comparing experimental CD/ORD spectra with those of known compounds or with spectra predicted by quantum chemical calculations, the absolute configuration (R/S) of stereocenters can be determined.
Studying Conformation in Solution: The chiroptical properties of a molecule are highly sensitive to its conformation. CD and ORD can be used to study conformational changes in solution.
Monitoring Chiral Purity: These techniques can be used to assess the enantiomeric excess of a sample.
The development of novel chiral-specific spectroscopic methods, such as Fluorescence Optical Rotary Dispersion (F-ORD), may offer enhanced sensitivity for studying chiral molecules at interfaces. nih.gov The application of these chiroptical techniques is crucial for the full stereochemical characterization of any chiral derivatives of this compound. mdpi.com
Computational and Theoretical Chemistry Studies of Dimethyl 1h 1,2,3 Triazol 4 Yl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its three-dimensional geometry. For derivatives of 1,2,3-triazole, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular structure and determine key geometric parameters like bond lengths and angles. nih.govmdpi.comnih.gov
Table 1: Representative Calculated Geometric Parameters for a 1,4-disubstituted 1,2,3-triazole derivative. (Note: This data is illustrative and based on general findings for similar triazole systems, not specifically (dimethyl-1H-1,2,3-triazol-4-yl)methanol.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-N2 | ~1.35 Å |
| Bond Length | N2-N3 | ~1.33 Å |
| Bond Length | N3-C4 | ~1.37 Å |
| Bond Length | C4-C5 | ~1.38 Å |
| Bond Length | C5-N1 | ~1.36 Å |
| Bond Angle | N1-N2-N3 | ~109° |
| Bond Angle | N2-N3-C4 | ~110° |
| Bond Angle | N3-C4-C5 | ~107° |
| Bond Angle | C4-C5-N1 | ~108° |
| Bond Angle | C5-N1-N2 | ~106° |
These calculations are crucial for understanding the fundamental structure upon which all other chemical properties are built.
Conformational Analysis and Energy Landscapes of the this compound Moiety
The presence of the hydroxymethyl group introduces conformational flexibility to the this compound molecule. Conformational analysis, often performed using DFT or other computational methods, is essential for identifying the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.
For the this compound moiety, the key rotational bond is between the C4 of the triazole ring and the methylene (B1212753) carbon of the methanol (B129727) group. By systematically rotating this bond and calculating the corresponding energy, a potential energy surface scan can be generated. This scan reveals the low-energy conformers and the transition states that connect them. The relative energies of these conformers are important for understanding the molecule's behavior in different environments, as the population of each conformer is governed by the Boltzmann distribution. Studies on similar functionalized triazoles have identified the most stable conformers and investigated the influence of substituents on the rotational barriers. nih.gov
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
To predict how this compound will interact with other molecules, computational chemists employ tools like Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analysis.
The MESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For a triazole derivative, the nitrogen atoms of the ring are expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential. mdpi.com
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. For triazole derivatives, the distribution of the HOMO and LUMO across the molecule can pinpoint the specific atoms involved in electron donation and acceptance during a chemical reaction. frontiersin.orgresearchgate.net
Table 2: Conceptual DFT Reactivity Descriptors for a Generic Triazole Derivative. (Note: These values are illustrative and depend on the specific computational method and the exact molecular structure.)
| Descriptor | Formula | Typical Interpretation |
| HOMO Energy | EHOMO | Ionization Potential |
| LUMO Energy | ELUMO | Electron Affinity |
| Energy Gap | ΔE = ELUMO - EHOMO | Chemical Reactivity/Stability |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness | S = 1/η | Reciprocal of hardness |
| Electrophilicity Index | ω = χ²/2η | Propensity to accept electrons |
Non-Linear Optical (NLO) Properties and Photophysical Behavior of Triazole Systems
Triazole-containing compounds have garnered interest for their potential applications in non-linear optics (NLO). NLO materials have properties that change with the intensity of incident light, making them useful in technologies like optical switching and frequency conversion. Computational methods, particularly DFT, are used to calculate the NLO properties of molecules, such as the first and second hyperpolarizabilities (β and γ). nih.gov
The photophysical behavior, such as UV-Vis absorption spectra, can also be predicted using time-dependent DFT (TD-DFT). These calculations provide insights into the electronic transitions that occur when the molecule absorbs light, which is fundamental to understanding its potential in applications like fluorescent probes or photosensitizers.
Molecular Dynamics Simulations for Solution-Phase Behavior
While the aforementioned computational methods are excellent for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. nih.gov
For this compound in a solvent like water or an organic solvent, MD simulations can reveal:
Solvation Structure: How the solvent molecules arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the methanol group and water, or interactions with other solvents.
Conformational Dynamics: How the molecule's conformation changes over time in solution, and the influence of the solvent on the relative stability of different conformers.
Aggregation Behavior: Whether the molecules tend to self-associate or aggregate in solution. Studies on unsubstituted 1,2,3-triazole have investigated its self-association through hydrogen bonding and π-π stacking. mdpi.com
Transport Properties: Diffusion coefficients can be calculated, which are important for understanding how the molecule moves through a solution.
MD simulations on various triazole derivatives have been used to study their interactions in different media, their stability in complex environments like biological systems, and their binding mechanisms to target proteins. nih.govresearchgate.net These studies provide a framework for understanding the expected solution-phase behavior of this compound.
Mechanistic Insights into Reactions Involving Dimethyl 1h 1,2,3 Triazol 4 Yl Methanol
Reaction Pathways and Transition State Analysis in Triazole Formation
The formation of the 1,2,3-triazole core is most prominently achieved through the Huisgen [3+2] cycloaddition of an azide (B81097) with an alkyne. The specific substitution pattern of the resulting triazole, such as that in (dimethyl-1H-1,2,3-triazol-4-yl)methanol, is determined by the precursors—in this case, a suitably substituted azide and a propargyl alcohol derivative.
The reaction can proceed through thermal or catalyzed pathways, each with distinct mechanisms and transition states. The uncatalyzed reaction requires high temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility.
Density Functional Theory (DFT) calculations have been instrumental in elucidating the transition states (TS) involved. beilstein-journals.org For instance, in the reaction between an enaminone and phenyl azide, two transition states, TS1 and TS2, were proposed, leading to two possible isomeric intermediates. beilstein-journals.org This analysis helps predict the most likely reaction pathway and the resulting regiochemistry. The general pathway for CuAAC involves the formation of a copper(I) acetylide, which then reacts with the azide. This is followed by cyclization and subsequent protonolysis to release the triazole product and regenerate the catalyst.
Role of Catalysts and Solvents in Regioselectivity and Reaction Kinetics
The choice of catalyst and solvent is critical in directing the regioselectivity and influencing the rate of triazole formation. Different catalytic systems can lead to different isomers, while the solvent can dramatically affect catalyst efficacy and reaction speed.
Role of Catalysts: Copper(I) remains the most prevalent catalyst for synthesizing 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity. nih.govmdpi.com The active Cu(I) species can be generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate (B8700270). nih.gov Ruthenium(II) catalysts, in contrast, direct the cycloaddition to favor the formation of 1,5-disubstituted 1,2,3-triazoles. nih.gov
In metal-free systems, organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and bases like cesium carbonate (Cs₂CO₃) have proven effective. acs.orgnih.govnih.gov Cs₂CO₃, in particular, has been shown to be a superior base for promoting the reaction between β-carbonyl phosphonates and azides to yield triazoles. acs.orgnih.gov Ionic liquids (ILs) can also serve a dual role as both solvent and catalyst, enhancing reaction rates and regioselectivity. nih.gov
| Catalyst System | Primary Regioselectivity | Typical Conditions | Key Findings |
|---|---|---|---|
| Cu(I) salts / Sodium Ascorbate | 1,4-disubstituted | Water, t-BuOH/H₂O, DMSO | The archetypal "click" reaction; highly reliable and high-yielding. nih.govmdpi.com |
| Ru(II) complexes | 1,5-disubstituted | Organic solvents | Provides complementary regioselectivity to copper catalysis. nih.gov |
| Cesium Carbonate (Cs₂CO₃) | Varies (e.g., 1,4,5-trisubstituted) | DMSO, DMF | Highly effective base, superior to other alkali carbonates for specific substrates. acs.orgnih.gov |
| DBU | 1,4-disubstituted | DMSO, Chloroform | Effective organocatalyst for [3+2] cycloadditions. nih.gov |
| Ionic Liquids (e.g., choline (B1196258) chloride-CuCl) | 1,4-disubstituted | Water | Acts as a benign solvent and catalyst, improving reaction rates. nih.gov |
Role of Solvents: The solvent system plays a crucial role by influencing the solubility of reagents and catalysts, thereby affecting reaction kinetics. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are often the solvents of choice, especially when using inorganic bases like Cs₂CO₃, as they enhance the base's solubility and efficacy. acs.orgnih.gov In a study comparing solvents for a Cs₂CO₃-mediated reaction, DMSO gave a 95% conversion, whereas DMF yielded 73%. acs.orgnih.gov Water is a highly effective and environmentally benign solvent for many CuAAC reactions, particularly when using water-soluble ligands or ionic liquid-based catalysts. nih.gov
| Solvent | Associated Catalyst/Base | Impact on Reaction |
|---|---|---|
| DMSO | Cs₂CO₃, I₂ | Excellent for dissolving inorganic bases, leading to high reaction efficacy and yields (up to 95%). acs.orgnih.gov |
| Water | Cu(I)/Ascorbate, Ionic Liquids | Environmentally friendly; excellent for CuAAC "click" chemistry. nih.gov |
| DMF | Cs₂CO₃, Pd₂(dba)₃ | A polar aprotic alternative to DMSO, though sometimes less effective. acs.orgnih.govorganic-chemistry.org |
| Acetonitrile (CH₃CN) | KOH | Used in base-assisted cycloadditions. mdpi.com |
| Polyethylene glycol (PEG) | Palladium(0) | A non-toxic, recyclable solvent for C-H functionalization reactions. organic-chemistry.org |
Investigation of Ring Opening and Rearrangement Mechanisms of the Triazole Core
While the 1,2,3-triazole ring is generally stable, it can undergo rearrangement reactions under specific conditions, most notably the Dimroth rearrangement. rsc.org This process involves the translocation of atoms within the heterocyclic ring via a ring-opening, ring-closing (RORC) sequence. rsc.org
The Dimroth rearrangement of a 1-substituted-1,2,3-triazole typically proceeds through the following steps:
Ring Opening: The triazole ring opens to form a linear diazo intermediate. This step can be catalyzed by heat or acid.
Conformational Change: The intermediate undergoes rotation around a single bond.
Ring Closure: The molecule re-cyclizes to form a new, isomeric triazole where the exocyclic nitrogen atom has been incorporated into the ring, and a former ring nitrogen has become exocyclic.
This rearrangement is a powerful tool for creating diverse heterocyclic structures that are not directly accessible through standard cycloaddition methods. For example, it has been used as a strategy to synthesize different types of nitrogen-rich energetic compounds from a common 4-amino-5-nitro-1,2,3-2H-triazole precursor. rsc.org
Mechanism of Derivatization Reactions at the Methanol (B129727) Site
The hydroxyl group of the methanol substituent at the C4 position of the triazole ring is a versatile handle for further functionalization. Standard alcohol derivatization reactions, such as etherification and esterification, can be readily applied.
Etherification: The formation of an ether from the hydroxymethyl group typically proceeds via a Williamson ether synthesis mechanism. This involves two key steps:
Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion.
Nucleophilic Substitution: The resulting alkoxide attacks an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether.
Esterification: Esters can be formed through several mechanisms. The most common is Fischer esterification, where the alcohol is reacted with a carboxylic acid under acidic catalysis (e.g., H₂SO₄). The mechanism involves the protonation of the carboxylic acid carbonyl to increase its electrophilicity, followed by nucleophilic attack by the triazole's hydroxyl group, and subsequent dehydration to yield the ester. Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with a more reactive acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct.
The reduction of a C4-ester group to a C4-hydroxymethyl group is also a key transformation. Studies on 1H-1,2,3-triazole diesters have shown that reduction with sodium borohydride (B1222165) (NaBH₄) in methanol can selectively reduce ester groups, with the reactivity depending on the substituent at the N(1) position. nih.gov
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Esterification | Carboxylic Acid + Acid Catalyst (e.g., H₂SO₄) OR Acyl Chloride/Anhydride + Base (e.g., Pyridine) | Ester (-CH₂-O-C(O)R) |
| Etherification | Base (e.g., NaH) followed by Alkyl Halide (e.g., CH₃I) | Ether (-CH₂-O-R) |
| Oxidation | Mild Oxidizing Agent (e.g., PCC) OR Strong Oxidizing Agent (e.g., KMnO₄) | Aldehyde (-CHO) or Carboxylic Acid (-COOH) |
| Halogenation | Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) | Halomethyl (-CH₂-X) |
Applications in Chemical Research and Advanced Materials
Ligand Design and Coordination Chemistry for Transition Metal Catalysis
The nitrogen atoms of the triazole ring in (dimethyl-1H-1,2,3-triazol-4-yl)methanol serve as excellent coordination sites for a variety of transition metals. This has spurred significant interest in designing ligands for catalytic applications. The substitution pattern, including the N-methyl and C5-methyl groups, can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity.
In the realm of homogeneous catalysis, ligands based on triazolyl methanol (B129727) frameworks have demonstrated considerable utility. These ligands can coordinate with transition metals like copper, ruthenium, and palladium to form catalytically active species for a range of organic transformations. For instance, derivatives of triazolyl methanol have been employed as ligands in copper-catalyzed reactions, a field that has seen explosive growth due to the versatility of the CuAAC reaction itself. rsc.org
The electronic nature of the 1,2,3-triazole ring is believed to play a crucial role in stabilizing the metallic center and modulating its Lewis acidity, which is key for achieving high chemoselectivity in certain reactions. researchgate.net While specific catalytic data for this compound are not extensively documented, the broader class of tris(1,2,3-triazol-4-yl)methanols (TTM ligands) has been successfully used in various homogeneous catalytic systems. rsc.org These tripodal ligands create a specific coordination environment around the metal center, influencing the outcome of the catalytic cycle.
Table 1: Examples of Homogeneous Catalytic Reactions Utilizing Triazole-Based Ligands
| Catalytic Reaction | Metal Center | Ligand Type | Reference |
| Azide-Alkyne Cycloaddition | Copper(I) | Tris(triazolyl)methanol derivative | rsc.org |
| Propargyl Alcohol Dehydration | Iron(III) | 1,2,3-Triazole ligand | researchgate.net |
| Cross-Coupling Reactions | Palladium | Triazole-based monophosphine | |
| Hydrogenation of CO2 to Methanol | Ruthenium | Triphos (phosphine ligand) | nih.gov |
It is plausible that this compound, when incorporated into multidentate ligand structures, could exhibit similar or enhanced catalytic activities due to the electronic influence of the methyl groups.
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant efforts have been directed towards the heterogenization of catalysts. The hydroxymethyl group of this compound provides a convenient anchor for immobilization onto solid supports.
Research on related TTM ligands has shown that they can be effectively supported on materials like polystyrene and magnetic nanoparticles. rsc.org These supported catalysts have been applied in various synthetic transformations, demonstrating the feasibility of creating robust and recyclable catalytic systems. For example, NiO/Cu2O nanocomposites have been utilized as heterogeneous nanocatalysts for the synthesis of 1,4-disubstituted 1,2,3-triazoles, highlighting the advantages of easier catalyst separation and reuse. cu.edu.eg
The general strategy involves functionalizing a solid support with a group that can react with the hydroxyl moiety of the triazole methanol derivative. This covalent attachment prevents leaching of the catalyst into the reaction medium.
Table 2: Supports for Heterogeneous Triazole-Based Catalysts
| Support Material | Type of Triazole Ligand | Application | Reference |
| Polystyrene | Tris(triazolyl)methanol | Synthesis and Catalysis | rsc.org |
| Magnetic Nanoparticles | Tris(triazolyl)methanol | Synthesis and Catalysis | rsc.org |
| Mesoporous Silica | (2S)-(1,2,4-Triazol-3-yl)-Proline | Asymmetric Aldol Reaction | mdpi.comresearchgate.net |
| Graphene Oxide | 3-Methyl-4-phenyl-1,2,3-triazolium | Hydrosilylation of Alkynes | sci-hub.se |
The ability of the 1,2,3-triazole ring to selectively bind with metal ions has led to the development of chemosensors. sci-hub.seresearchgate.net These sensors typically consist of a signaling unit (fluorophore or chromophore) linked to a receptor unit containing the triazole moiety. Upon complexation with a specific metal ion, a detectable change in the optical properties (e.g., color or fluorescence) of the sensor is observed.
The nitrogen atoms of the triazole ring, along with the oxygen atom of the hydroxymethyl group in this compound, can act as a chelating unit for metal ions. The selectivity and sensitivity of such a sensor would be dependent on the specific coordination geometry and the electronic properties of the triazole ring, which are influenced by the methyl substituents. Chalcone-tethered 1,2,3-triazoles have been synthesized and shown to act as fluorescent sensors for Co(II) and Cu(II) ions. nih.gov Similarly, other 1,2,3-triazole derivatives have been developed for the detection of Pb(II) and Cu(II) ions. nih.gov
Materials Science Applications
The structural features of this compound also make it an attractive component for the development of advanced materials with tailored properties.
The hydroxymethyl group of this compound is a versatile functional handle for incorporation into polymer chains or for grafting onto surfaces to create functional coatings. For example, it can be used as an initiator for ring-opening polymerization or be converted into other functional groups suitable for various polymerization techniques.
The incorporation of the triazole moiety into a polymer backbone can impart desirable properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions. As mentioned earlier, polystyrene-supported triazole ligands have been used in catalysis, which demonstrates the compatibility of the triazole moiety with polymer systems. rsc.org The triazole ring is known to be a bioisostere of the amide bond, offering resistance to metabolic degradation, a property that is also valuable in the design of stable polymer materials.
There is growing interest in the use of triazole derivatives in the field of optoelectronics and photonics. The electronic structure of the triazole ring can be tuned through substitution to influence the optical and electronic properties of materials. Some triazole-based compounds have been investigated for their nonlinear optical (NLO) properties. nih.govresearchgate.net
While specific data for this compound in this context is scarce, related N-aryl 1,2,4-triazoles have been synthesized and their atropisomeric properties studied, which is relevant for the development of chiral materials with unique optical properties. nih.gov Furthermore, the coordination of triazole ligands to metal centers can lead to the formation of phosphorescent complexes with potential applications in organic light-emitting diodes (OLEDs) and other photoluminescent materials. The study of 1,2,4-triazole (B32235) derivatives has indicated their potential for NLO applications, suggesting that the broader class of triazoles is promising for the fabrication of optoelectronic materials. nih.govresearchgate.net
Corrosion Inhibition Studies
The use of organic compounds as corrosion inhibitors for metals, particularly in acidic environments, is a well-established strategy to prevent material degradation. Triazole derivatives have emerged as a significant class of inhibitors due to the presence of nitrogen heteroatoms, aromatic rings, and other functional groups that can interact with metal surfaces. semanticscholar.org These molecules typically function by adsorbing onto the metal surface, forming a protective barrier that blocks the active sites for corrosion.
While specific studies on this compound are not extensively detailed in available research, numerous investigations on structurally similar (1-substituted-1H-1,2,3-triazol-4-yl)methanol compounds demonstrate the effectiveness of this molecular scaffold. The general mechanism involves the adsorption of the inhibitor onto the metal, a process that often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. researchgate.netresearchgate.net Potentiodynamic polarization studies frequently reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net
The effectiveness of these inhibitors is attributed to the multiple adsorption centers within the molecule. The nitrogen atoms of the triazole ring can coordinate with vacant d-orbitals of iron atoms on the steel surface, while the aromatic ring and other substituents can also contribute to the adsorption process through physisorption and chemisorption. researchgate.net Quantum chemical calculations using Density Functional Theory (DFT) are often employed to correlate the molecular structure of the inhibitor with its performance, providing insights into the electronic properties that govern the interaction with the metal surface. semanticscholar.orgresearchgate.net
Research on various analogues provides strong evidence for the potential of this compound as a corrosion inhibitor. The collective findings suggest that the 1,2,3-triazol-4-yl-methanol core is a highly effective platform for corrosion inhibition.
| Inhibitor Compound | Metal/Medium | Concentration | Inhibition Efficiency (η%) | Key Findings | Reference |
|---|---|---|---|---|---|
| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) | Mild Steel / 1M HCl | 5 x 10-4 M | 91.7% | Acts as a mixed-type inhibitor; adsorption follows Langmuir isotherm. | researchgate.net |
| (1-p-tolyl-1H-1,2,3-triazol-4-yl)methanol (TTM) | Mild Steel / 1.0 M HCl | 1.0 x 10-3 M | 81% | Demonstrated good inhibition performance in electrochemical tests. | nih.gov |
| 4-[1-(4-Methoxy-phenyl)-1H- researchgate.netnih.govtriazol-4-ylmethyl]-morpholine (MPTM) | Mild Steel / 1 M HCl | 900 ppm | 94% | Exhibits high efficiency; involves both chemisorption and physisorption. | researchgate.net |
| 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) | Mild Steel / HCl | 0.5 mM | 95.1% | Inhibition efficiency increases with concentration and decreases with temperature. | semanticscholar.org |
Anion Recognition and Sensing
The detection of anions is of great importance in environmental monitoring, chemical biology, and industrial processes. sci-hub.se Chemosensors are molecules designed to signal the presence of specific analytes, often through a change in color (colorimetric) or fluorescence. The 1,2,3-triazole scaffold has proven to be an excellent platform for the development of such sensors. sci-hub.senanobioletters.com Its utility stems from the ability of the ring's C-H group and nitrogen atoms to act as hydrogen bond donors and binding sites for anions. nih.gov
The "click chemistry" approach allows for the straightforward synthesis of triazole-based sensors, often incorporating a signaling unit (like a phenol (B47542) or another fluorophore) with the triazole recognition site. researchgate.net The interaction between the sensor and an anion, such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻), can induce a photophysical response. nih.gov A common mechanism is a "turn-on" fluorescence, where the sensor, initially non-fluorescent, emits light upon binding to the anion. researchgate.net This can be due to processes like excited-state intramolecular proton transfer (ESIPT) being modulated by the anion binding.
For instance, simple 1,4-diaryl-1,2,3-triazoles containing a phenol group have been shown to selectively detect fluoride ions. researchgate.net The interaction involves the phenolic proton and the C-H of the triazole ring binding to the anion, causing a detectable change in the fluorescence spectrum. The nitrogen atoms of the triazole ring can also play a crucial role in coordinating with metal ions, which can then be used in assemblies for anion detection. sci-hub.se
While direct anion sensing studies using this compound are not prominent, the extensive research on related structures highlights the potential of this compound class. The methanol group could be further functionalized to tune the sensor's selectivity and signaling properties. The fundamental ability of the triazole ring to participate in anion binding makes it a promising core for sensor design.
| Sensor Base Compound | Analytes Detected | Sensing Mechanism | Key Features | Reference |
|---|---|---|---|---|
| 1,4-Diaryl-1,2,3-triazole with a phenol moiety | F⁻, Cl⁻, Br⁻, I⁻, H₂PO₄⁻, OAc⁻ | "Turn-on" fluorescence | High selectivity for fluoride ion; synthesized via click chemistry. | researchgate.net |
| 2-(4-phenyl 1H-1,2,3-triazol-1-yl)phenol (PTP) | F⁻, AcO⁻, H₂PO₄⁻ | Fluorometric response | Response is strongest with fluoride; can be incorporated into polymers to enhance sensitivity. | nih.gov |
| Chalcone-derived 1,2,3-triazole isomers | Pb(II) and Cu(II) ions | UV-Vis and fluorescence spectroscopy | Nitrogen atoms of the triazole moieties act as binding sites for metal ions. | nanobioletters.com |
| Allyl hydrazone with 1,2,3-triazole moiety | Chromium and ammonia (B1221849) | Colorimetric detection | Effective for detecting heavy metals and ammonia in water. | nanobioletters.com |
Role as Building Blocks in Complex Molecule Synthesis (Non-Biological Targets)
The 1,2,3-triazole ring is not just a pharmacophore or a recognition unit; it is also an exceptionally reliable and stable linker for constructing larger, more complex molecules. nih.govmdpi.com Its formation via the CuAAC reaction is highly efficient and tolerant of a wide variety of functional groups, making it a cornerstone of click chemistry. researchgate.netresearchgate.net This allows for the modular assembly of different molecular fragments.
The this compound structure, in particular, serves as a bifunctional building block. The triazole ring provides a rigid, stable, and polar core, while the hydroxymethyl (-CH₂OH) group at the 4-position offers a convenient handle for further chemical transformations. This alcohol functionality can be easily converted into other groups, such as ethers or esters, to link the triazole core to other molecular scaffolds.
A prime example of this strategy is the synthesis of complex molecules where a (1,2,3-triazol-4-yl)methoxy group acts as a linker. For instance, this linker has been used to tether different pharmacophores together, demonstrating the utility of the triazole-methanol unit in creating multifunctional compounds. mdpi.comresearchgate.net The synthesis typically involves a click reaction between a molecule containing a terminal alkyne and another containing an azide (B81097), where one of the precursors bears the necessary functional group for the final linkage. researchgate.netrsc.org
The stability and defined geometry of the 1,4-disubstituted triazole linker are advantageous in materials science for the construction of well-defined architectures like coordination polymers and metal-organic frameworks. The nitrogen atoms of the triazole can act as ligands for metal ions, contributing to the assembly of these advanced materials.
| Building Block / Linker | Synthetic Method | Resulting Complex Molecule Type | Significance | Reference |
|---|---|---|---|---|
| (1,2,3-Triazol-4-yl)methoxy linker | Cu-catalyzed [3+2] cycloaddition (Click Chemistry) | Quinolone-triazole conjugates | Demonstrates the ability to attach multiple complex heterocyclic scaffolds via a stable triazole linker. | nih.gov |
| 1,2,3-Triazole core | CuAAC (Click Chemistry) | 1,2,3-Triazole tethered Thymol-1,3,4-oxadiazole derivatives | Highlights the use of click chemistry to create hybrid molecules from different heterocyclic precursors. | nih.gov |
| O-propargylquinine and azidomethyl-1,2-azoles | CuAAC (Click Chemistry) | 1,2-Azolyltriazole quinine (B1679958) derivatives | Efficient modification of complex natural products by linking them to other heterocyclic fragments. | mdpi.com |
| Propargylated oxadiazole and aromatic azides | Click Chemistry | Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | Modular synthesis of complex molecules with potential biological activity. | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of 1,2,3-triazole derivatives has been revolutionized by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Future research concerning (dimethyl-1H-1,2,3-triazol-4-yl)methanol will likely focus on refining these synthetic protocols to enhance both efficiency and environmental compatibility.
Green Chemistry Approaches: A significant trend is the move towards greener and more sustainable synthetic methods. This includes the use of biodegradable and non-toxic solvents like Cyrene™, which can simplify product isolation through precipitation in water, thereby reducing reliance on organic solvent extractions and chromatographic purification. The development of copper-free click chemistry protocols, utilizing catalysts such as zinc-based heterogeneous catalysts, presents another avenue for creating more eco-friendly processes. nih.gov
Advanced Catalysis and Reaction Conditions: Research is ongoing to develop more efficient and reusable catalysts. For instance, copper complexes immobilized on materials like graphene oxide are being explored as highly efficient and recyclable heterogeneous catalysts for triazole synthesis. nih.gov Furthermore, the application of alternative energy sources such as microwave irradiation and ultrasound is expected to grow. mdpi.comresearchgate.net These techniques can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.com One-pot, multi-component reactions, which avoid the isolation of potentially hazardous intermediates like organic azides, are also a key area for future development, enhancing both safety and process efficiency.
| Synthetic Advancement | Key Benefit(s) | Potential Impact on this compound Synthesis |
| Green Solvents (e.g., Cyrene™) | Reduced toxicity, biodegradability, simplified workup | Lower environmental footprint and operational costs. |
| Heterogeneous Catalysts (e.g., ZnO) | Reusability, eco-friendly, no need for ligands nih.gov | More sustainable and cost-effective large-scale production. |
| Microwave/Ultrasound Assistance | Drastically reduced reaction times, higher yields mdpi.comresearchgate.net | Accelerated synthesis for rapid library generation and optimization. |
| One-Pot Multi-Component Reactions | Avoids isolation of hazardous intermediates, improves efficiency | Safer and more streamlined manufacturing processes. |
Exploration of Advanced Functional Materials Based on this compound Scaffolds
The unique structural and electronic properties of the 1,2,3-triazole ring make it an excellent component for advanced functional materials. The this compound scaffold, with its reactive hydroxyl group, is well-suited for incorporation into a variety of material architectures.
Polymers and Oligomers: The 1,2,3-triazole unit is a robust linker in polymer chemistry, often used to create sequence-defined polymers and oligomers. mdpi.com The hydroxyl group of this compound can serve as a reactive handle for polymerization, leading to the creation of polytriazoles with tailored properties such as high glass transition temperatures. mdpi.com These polymers could find applications as advanced coatings, adhesives, or in biomedical devices. For example, triazole-containing polymers have been investigated as carriers for drug delivery systems. nih.govfrontiersin.org
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the triazole ring are excellent coordinating ligands for metal ions, making triazole derivatives ideal building blocks for Metal-Organic Frameworks (MOFs). nih.govnih.gov MOFs are highly porous materials with applications in gas storage, catalysis, and sensing. nih.govnih.gov this compound could be used to create functionalized MOFs where the hydroxyl group can be further modified post-synthesis or can directly influence the framework's properties. semanticscholar.orgresearchgate.net Triazole-based MOFs have shown promise as proton exchange membranes in fuel cells and as electrocatalysts. semanticscholar.orgresearchgate.net
| Material Class | Key Features | Potential Application Areas for this compound-based Materials |
| Polymers | High thermal stability, tunable properties, strong linkers mdpi.commdpi.com | High-performance plastics, drug delivery systems, advanced coatings. nih.govfrontiersin.org |
| Metal-Organic Frameworks (MOFs) | High porosity, large surface area, catalytic activity nih.govnih.gov | Gas storage and separation, chemical sensors, heterogeneous catalysis. semanticscholar.orgresearchgate.net |
| Conducting Materials | Electrical conductivity, pH-responsive properties | Components in fuel cells, sensors, and electronic devices. |
In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A deeper understanding of the structure-property relationships and reaction mechanisms of this compound and its derivatives is crucial for their rational design and application. Advanced analytical and computational methods are poised to provide these insights.
Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for investigating the reaction mechanisms of triazole formation, explaining the regioselectivity of cycloaddition reactions, and predicting the electronic properties of the resulting molecules. mdpi.comnih.govyoutube.com DFT can be used to calculate properties such as HOMO-LUMO energy gaps, which are relevant for optoelectronic applications, and to model the geometry and vibrational frequencies of molecules, aiding in the interpretation of experimental spectra. youtube.commdpi.com For this compound, computational studies can elucidate how the substituents influence the molecule's reactivity, stability, and potential interactions in larger systems like polymers or MOFs. nih.gov
| Technique | Information Gained | Relevance to this compound |
| NMR Spectroscopy | Structural confirmation, regioisomer identification, conformational analysis drugtargetreview.comresearchgate.net | Unambiguous characterization of synthetic products and intermediates. |
| Mass Spectrometry | Molecular weight determination, fragmentation patterns researchgate.net | Confirmation of molecular formula and structural elucidation. |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles researchgate.net | Definitive structural proof and understanding of intermolecular interactions. |
| DFT Calculations | Reaction mechanisms, electronic structure, predicted properties nih.govyoutube.com | Rationalizing reactivity and guiding the design of new functional molecules. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Predictive Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of triazole derivatives with their properties or biological activities. nih.gov By training machine learning algorithms on existing datasets of triazole compounds, it is possible to build models that can predict the properties of new, unsynthesized molecules. researchgate.netmdpi.com This in silico screening approach can significantly reduce the time and cost associated with experimental synthesis and testing by prioritizing the most promising candidates.
| AI/ML Application | Objective | Future Impact on this compound Research |
| QSAR & Predictive Modeling | Predict properties and activities of new derivatives nih.gov | Rapidly screen virtual libraries to identify high-potential candidates for synthesis. |
| Molecular Docking | Simulate binding interactions with biological targets nih.gov | Guide the design of triazole-based compounds for specific biological applications. |
| De Novo Molecular Design | Generate novel molecular structures with desired properties researchgate.net | Discover innovative functional materials and bioactive agents based on the triazole scaffold. |
| Synthesis Route Prediction | Identify efficient and viable synthetic pathways drugtargetreview.com | Streamline the experimental process of creating new and complex derivatives. |
Q & A
Q. What are the optimized synthetic routes for (dimethyl-1H-1,2,3-triazol-4-yl)methanol using CuAAC click chemistry?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Catalyst System : Use Cu(I) sources (e.g., CuI) with tris(triazolyl)methanol ligands to stabilize the active copper species, ensuring high regioselectivity for 1,4-disubstituted triazoles .
- Reaction Conditions : Microwave-assisted synthesis (e.g., 100°C, 2 hours) improves yield and reduces side products compared to conventional heating .
- Substrate Preparation : Start with dimethyl-substituted propargyl alcohol and azide precursors. Propargyl derivatives with electron-withdrawing groups enhance reaction efficiency .
- Workup : Purify via flash chromatography (RP-18 columns, methanol/water gradients) or recrystallization .
Q. How is the structural integrity of this compound validated experimentally?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (1,4-triazole) and methyl/methanol substituents. Key peaks: ~7.5 ppm (triazole C-H), ~4.5 ppm (methanol -CH₂OH) .
- Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 142.1 for C₅H₈N₃O) .
- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N ratios .
Q. What solvent systems are recommended for handling this compound in formulation studies?
- Polar Solvents : Methanol, DMF, or DMSO are ideal due to the compound’s hydroxyl and triazole groups. Aqueous solubility is moderate (1–5 mg/mL) but can be enhanced with co-solvents like PEG-400 .
- Stability : Store at –20°C under inert atmosphere to prevent oxidation of the methanol moiety .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Mount crystals in Paratone-N oil to prevent dehydration .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Case Study : A dimethyl-triazole analog (CAS 173470-67-2) showed a planar triazole ring with C–O–H torsion angles of 110–120°, confirming intramolecular H-bonding .
Q. What computational strategies predict the biological activity of this compound derivatives?
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps). Methyl groups increase hydrophobicity, affecting binding to targets like tubulin .
- Molecular Docking : Use AutoDock Vina to simulate interactions with colchicine-binding sites (PDB: 1SA0). The methanol group forms H-bonds with β-tubulin Thr179, while methyl groups enhance van der Waals contacts .
Q. How do structural modifications (e.g., dimethyl vs. benzyl substituents) impact CuAAC reaction kinetics?
- Kinetic Studies : Stopped-flow UV-Vis spectroscopy reveals dimethyl substituents reduce steric hindrance, accelerating Cu(I) coordination (k₂ = 1.2 × 10³ M⁻¹s⁻¹ vs. 8.5 × 10² M⁻¹s⁻¹ for benzyl analogs) .
- Regioselectivity : Dimethyl groups favor 1,4-triazole formation (>95% vs. 85–90% for bulkier substituents) due to reduced π-π stacking interference .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC₅₀ values (e.g., antimicrobial assays) under standardized conditions (e.g., Mueller-Hinton agar, 37°C). Dimethyl analogs show lower MICs (16 µg/mL) than benzyl derivatives (32 µg/mL) due to improved membrane permeability .
- Dose-Response Validation : Use Hill slope analysis to distinguish specific binding from nonspecific aggregation. For tubulin inhibition, confirm via competitive assays with colchicine .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
